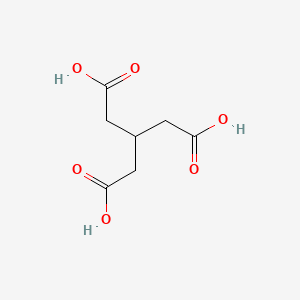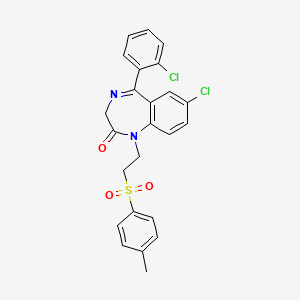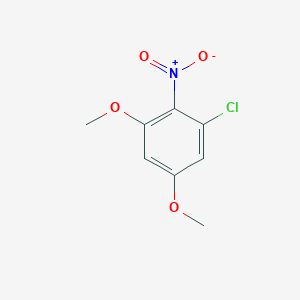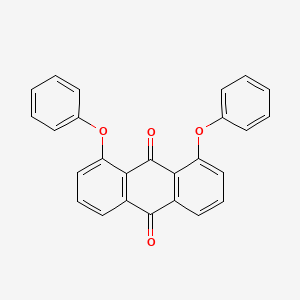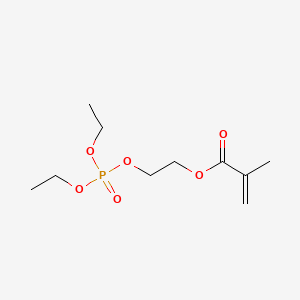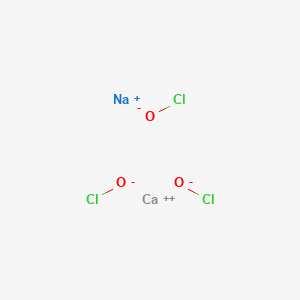
2-(Trifluoromethyl)phenylmethanethiol
Übersicht
Beschreibung
“2-(Trifluoromethyl)phenylmethanethiol” is a chemical compound with the molecular formula C8H7F3S . It has an average mass of 192.201 Da .
Synthesis Analysis
The synthesis of trifluoromethyl compounds has been a topic of interest in recent years . A method for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino(thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)phenylmethanethiol” consists of a phenyl ring attached to a methanethiol group and a trifluoromethyl group .Chemical Reactions Analysis
Trifluoromethylation reactions have seen significant growth in recent years, particularly in the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Physical And Chemical Properties Analysis
“2-(Trifluoromethyl)phenylmethanethiol” is a liquid at room temperature . It has a molecular weight of 192.2 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Copper-catalyzed transformations involving trifluoromethyl groups have been a significant area of study. For example, the facile synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization highlights the utility of such methodologies in constructing complex molecules efficiently. This process employs copper catalysis to achieve the synthesis, indicating the versatility of trifluoromethyl-substituted compounds in organic synthesis (Runsheng Xu et al., 2010).
Metal-Organic Frameworks (MOFs)
Trifluoromethyl groups have also found applications in the development of metal–organic frameworks (MOFs) with high connectivity and exceptional gas uptake capacities. For instance, a MOF constructed from an aromatic-rich, tetraphenylmethane-derived octa-carboxylate bridging ligand showed remarkably high hydrogen and methane uptake capacities. The trifluoromethyl groups contribute to the stability and functionality of these materials (Demin Liu et al., 2012).
Photophysical Properties
Compounds incorporating trifluoromethyl groups exhibit interesting photophysical properties, which are useful in the design of light-emitting devices. Tetraphenylmethane-based molecular materials, for example, have been synthesized and characterized for their potential applications in light-emitting devices. The incorporation of trifluoromethyl groups can influence the electronic and structural properties of these compounds, making them suitable for various optoelectronic applications (H. Yeh et al., 2001).
Catalytic Fluoromethylation
The development of new protocols for trifluoromethylation and difluoromethylation of carbon-carbon multiple bonds is vital, especially in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a useful tool for these radical reactions, demonstrating the importance of trifluoromethyl and difluoromethyl groups in synthetic organic chemistry. These methodologies offer efficient, selective, and redox-neutral processes under mild conditions (T. Koike & M. Akita, 2016).
Advanced Materials
Trifluoromethyl groups are integral to the design of materials with specific functionalities. For instance, the wet adsorption of a luminescent EuIII complex on carbon nanotubes' sidewalls demonstrates the role of such groups in facilitating hydrophobic interactions and enhancing the material's photophysical properties. This synthetic route opens new possibilities for designing CNTs for biomedical applications (G. Accorsi et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(trifluoromethyl)phenyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNFWVJTLQZDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375765 | |
| Record name | 2-(trifluoromethyl)phenylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenylmethanethiol | |
CAS RN |
26039-98-5 | |
| Record name | 2-(trifluoromethyl)phenylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



